UC-514321

Description

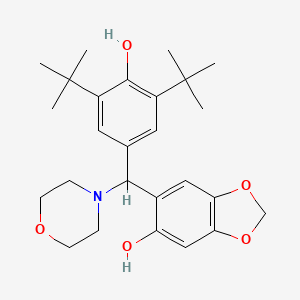

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-[(3,5-ditert-butyl-4-hydroxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35NO5/c1-25(2,3)18-11-16(12-19(24(18)29)26(4,5)6)23(27-7-9-30-10-8-27)17-13-21-22(14-20(17)28)32-15-31-21/h11-14,23,28-29H,7-10,15H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNARHFDDQALZPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC3=C(C=C2O)OCO3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of UC-514321 in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of UC-514321, a potent inhibitor of the STAT/TET1 axis, in the context of Acute Myeloid Leukemia (AML). The information presented herein is synthesized from preclinical studies and is intended to serve as a detailed resource for researchers and professionals in the field of oncology and drug development.

Core Mechanism of Action: Targeting the STAT/TET1 Axis

This compound is a structural analog of NSC-370284 and has demonstrated enhanced potency in preclinical AML models.[1] Its primary mechanism of action is the targeted inhibition of the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5.[2][3] In certain subtypes of AML, particularly those with high expression of the Ten-Eleven Translocation 1 (TET1) gene (TET1-high AML), STAT3 and STAT5 act as transcriptional activators for TET1.[2]

By directly targeting STAT3/5, this compound prevents their binding to the TET1 promoter, leading to a significant repression of TET1 transcription.[1] This inhibitory action is selective for TET1, as the expression of TET2 or TET3 is not significantly affected.[3] The downregulation of the oncoprotein TET1 results in potent anti-leukemic effects, including the suppression of AML cell viability and the induction of apoptosis.[4]

The anti-tumor activity of this compound is particularly pronounced in TET1-high AML cells, with minimal effect observed in TET1-low AML cells, highlighting the dependency of its efficacy on the STAT/TET1 signaling pathway.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in AML.

Table 1: In Vitro Efficacy of this compound in AML Cell Lines

| Cell Line | TET1 Expression Level | Assay Type | Endpoint | Result |

| MONOMAC-6 | High | Cell Viability (MTS) | Repression of Viability | This compound showed a more enhanced effect in repressing cell viability compared to NSC-370284 and other JAK/STAT inhibitors.[1] |

| THP-1 | High | Cell Viability (MTS) | Repression of Viability | This compound demonstrated a strong repressive effect on the viability of these TET1-high AML cells.[1] |

| KASUMI-1 | High | Cell Viability (MTS) | Repression of Viability | The viability of KASUMI-1 cells was significantly repressed by this compound treatment.[1] |

| NB4 | Low | Cell Viability (MTS) | Repression of Viability | This compound showed no significant inhibitory effect on the viability of these TET1-low AML cells, indicating a TET1-signaling dependent anti-tumor effect.[1] |

Table 2: In Vivo Efficacy of this compound in AML Mouse Models

| AML Mouse Model | Treatment Group | Dose and Schedule | Median Survival | Outcome |

| MLL-AF9 AML | Control (DMSO) | - | 49 days | - |

| NSC-370284 | 2.5 mg/kg, i.p., once daily for 10 days | - | Prolonged survival | |

| This compound | 2.5 mg/kg, i.p., once daily for 10 days | > 200 days | Significantly prolonged median survival, with 66.7% (4 out of 6) of the mice being cured.[1] | |

| AE9a AML | Control (DMSO) | - | 46 days | - |

| NSC-370284 | 2.5 mg/kg, i.p., once daily for 10 days | 114 days | Prolonged survival | |

| This compound | 2.5 mg/kg, i.p., once daily for 10 days | 160 days | Median survival was prolonged over three-fold compared to the control group.[1] | |

| MLL-AF10 AML | Control (DMSO) | - | 35 days | - |

| This compound | 2.5 mg/kg, i.p., once daily for 10 days | > 50 days | Demonstrated a better therapeutic effect than NSC-370284, prolonging median survival.[1] | |

| FLT3-ITD/NPM1mut AML | Control (DMSO) | - | 21 days | - |

| This compound | 2.5 mg/kg, i.p., once daily for 10 days | > 50 days | Showed a superior therapeutic effect, with none of the treated recipients developing full-blown AML within 50 days.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability (MTS) Assay

This protocol is adapted from standard MTS assay procedures and the specific study investigating this compound.

-

Cell Seeding: AML cell lines (MONOMAC-6, THP-1, KASUMI-1, NB4) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Compound Treatment: Cells are treated with varying concentrations of this compound, NSC-370284, or other inhibitors (e.g., Pacritinib, KW-2449, Stattic, sc-355979). A DMSO control is included. The final volume in each well is typically 200 µL.

-

Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTS Reagent Addition: Following incubation, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.

-

Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. Cell viability is calculated as a percentage of the DMSO-treated control cells.

In Vivo AML Mouse Model Studies

This protocol is based on the preclinical evaluation of this compound in various AML mouse models.

-

Model Generation: AML is induced in recipient mice through the transplantation of primary leukemic bone marrow cells from various AML models (e.g., MLL-AF9, AE9a, MLL-AF10, or FLT3-ITD/NPM1mut).

-

Leukemia Monitoring: The onset and progression of leukemia are monitored in the recipient mice.

-

Treatment Initiation: Upon the confirmed onset of leukemia, mice are randomized into treatment groups.

-

Drug Administration:

-

Control Group: Treated with DMSO (vehicle).

-

This compound Group: Treated with this compound at a dose of 2.5 mg/kg.

-

NSC-370284 Group: Treated with NSC-370284 at a dose of 2.5 mg/kg.

-

Administration Route: Intraperitoneal (i.p.) injection.

-

Schedule: Once daily for a duration of 10 days.

-

-

Survival Analysis: The survival of the mice in each group is monitored daily, and Kaplan-Meier survival curves are generated to assess the therapeutic efficacy.

-

Pathological Analysis: At the end of the study or upon euthanasia, tissues such as peripheral blood, bone marrow, spleen, and liver are collected for pathological analysis (e.g., Wright-Giemsa staining and H&E staining) to assess leukemic burden.

Chromatin Immunoprecipitation-Quantitative PCR (ChIP-qPCR)

This protocol outlines the procedure to determine the binding of STAT3 and STAT5 to the TET1 promoter.

-

Cell Treatment: MONOMAC-6 cells are treated with either DMSO (control), 500 nM NSC-370284, or 500 nM this compound for 48 hours.

-

Cross-linking: Proteins are cross-linked to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. The reaction is quenched with glycine.

-

Cell Lysis and Chromatin Sonication: Cells are lysed, and the chromatin is sonicated to generate DNA fragments of approximately 200-1000 bp.

-

Immunoprecipitation: The sonicated chromatin is incubated overnight at 4°C with antibodies specific for STAT3, STAT5, or a negative control IgG.

-

Immune Complex Capture: Protein A/G magnetic beads are added to capture the antibody-chromatin complexes.

-

Washes: The beads are washed sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the cross-links are reversed by heating at 65°C.

-

DNA Purification: The DNA is purified using a standard DNA purification kit.

-

Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers designed to amplify specific regions of the TET1 promoter. The enrichment of STAT3 and STAT5 binding is calculated relative to the input and IgG controls.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in AML.

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating this compound.

References

An In-depth Technical Guide to the Discovery and Development of UC-514321

For Researchers, Scientists, and Drug Development Professionals

Abstract

UC-514321 is a novel small molecule inhibitor identified as a potent and selective antagonist of the STAT/TET1 signaling axis, demonstrating significant therapeutic potential in preclinical models of acute myeloid leukemia (AML). As a structural analog of NSC-370284, this compound exhibits enhanced efficacy in suppressing the viability of AML cells with high expression of the Ten-eleven translocation 1 (TET1) oncogene. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data analysis.

Introduction

Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in chemotherapy and targeted therapies, the prognosis for many AML patients remains poor, highlighting the urgent need for novel therapeutic strategies. The Ten-eleven translocation 1 (TET1) protein, a methylcytosine dioxygenase, has been identified as a critical oncoprotein in certain subtypes of AML, particularly those with MLL rearrangements. High TET1 expression is associated with a poor prognosis.

The discovery of this compound stems from a focused effort to identify small molecules that can disrupt the oncogenic signaling pathways driving TET1-high AML. This compound was developed as a more potent structural analog of a previously identified compound, NSC-370284. This guide details the scientific journey from initial screening to the preclinical validation of this compound as a promising therapeutic candidate for AML.

Discovery and Chemical Properties

This compound was identified through a medicinal chemistry effort aimed at optimizing the potency of NSC-370284, a compound known to target the STAT3/5 transcription factors. STAT3 and STAT5 are key transcriptional activators of TET1. By modifying the structure of NSC-370284, researchers developed this compound with improved biological activity.

Chemical Structure:

-

Molecular Formula: C₂₆H₃₅NO₅

-

Chemical Name: 6-((3,5-di-tert-butyl-4-hydroxyphenyl)(morpholino)methyl)benzo[d][1][2]dioxol-5-ol

Mechanism of Action

This compound exerts its anti-leukemic effects by directly targeting the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5.[1] These transcription factors are crucial for the expression of the oncoprotein TET1. The detailed mechanism is as follows:

-

Direct Binding to STAT3/5: this compound directly binds to STAT3 and STAT5 proteins.[1]

-

Inhibition of DNA Binding: This binding event interferes with the ability of STAT3 and STAT5 to bind to the promoter region of the TET1 gene.[1]

-

Repression of TET1 Transcription: By preventing STAT3/5 binding to the TET1 promoter, this compound effectively represses the transcription of the TET1 gene.[1]

-

Downregulation of Oncogenic Programs: The subsequent decrease in TET1 protein levels leads to the downregulation of its downstream target genes, which are involved in leukemogenesis, such as HOXA7, HOXA10, MEIS1, and PBX3.[1]

-

Induction of Apoptosis: The suppression of this critical oncogenic pathway ultimately leads to the induction of apoptosis in TET1-high AML cells.

This targeted approach allows for selectivity towards cancer cells that are dependent on the STAT/TET1 axis for their survival, while sparing cells with low TET1 expression.

Caption: Signaling pathway inhibited by this compound.

Quantitative In Vitro Efficacy

The anti-leukemic activity of this compound was assessed across a panel of human AML cell lines with varying levels of TET1 expression. Cell viability was determined using an MTS assay after 48 hours of treatment.

| Cell Line | TET1 Expression | This compound IC₅₀ (µM) | NSC-370284 IC₅₀ (µM) | Pacritinib IC₅₀ (µM) | KW-2449 IC₅₀ (µM) | Stattic IC₅₀ (µM) | sc-355979 IC₅₀ (µM) |

| MONOMAC-6 | High | ~1.5 | ~5 | >10 | >10 | >10 | >10 |

| THP-1 | High | ~2.5 | ~7.5 | >10 | >10 | >10 | >10 |

| KASUMI-1 | High | ~3.0 | ~8.0 | >10 | >10 | >10 | >10 |

| NB4 | Low | >10 | >10 | >10 | >10 | >10 | >10 |

Data are approximate values estimated from graphical representations in Jiang et al., 2017.[1]

These results demonstrate that this compound is significantly more potent than its parent compound, NSC-370284, and other JAK/STAT inhibitors in TET1-high AML cell lines.[1] Importantly, this compound showed minimal effect on the viability of the TET1-low NB4 cell line, confirming its targeted activity towards the STAT/TET1 axis.[1]

In Vivo Preclinical Studies

The therapeutic efficacy of this compound was evaluated in mouse models of TET1-high AML.

Study Design: Secondary bone marrow transplantation (BMT) recipient mice were engrafted with primary leukemic bone marrow cells from various AML subtypes (MLL-AF9, AML-ETO9a, MLL-AF10, or FLT3-ITD/NPM1mut). Upon leukemia onset, mice were treated with either DMSO (vehicle control), 2.5 mg/kg NSC-370284, or 2.5 mg/kg this compound via intraperitoneal (i.p.) injection once daily for 10 days.[1]

Results: In all tested AML models, treatment with this compound resulted in a significant extension of survival compared to both the control and NSC-370284 treated groups.[1] For instance, in the MLL-AF9 model, this compound treatment more than tripled the median survival time of the leukemic mice.[1]

| AML Model | Treatment Group | Median Survival (Days) |

| MLL-AF9 | DMSO | ~20 |

| NSC-370284 | ~30 | |

| This compound | ~70 | |

| AML-ETO9a | DMSO | ~25 |

| NSC-370284 | ~35 | |

| This compound | ~65 | |

| MLL-AF10 | DMSO | ~30 |

| NSC-370284 | ~40 | |

| This compound | ~80 | |

| FLT3-ITD/NPM1mut | DMSO | ~15 |

| NSC-370284 | ~20 | |

| This compound | ~45 |

Data are approximate values estimated from Kaplan-Meier curves in Jiang et al., 2017.[1]

Furthermore, this compound demonstrated a synergistic effect when combined with standard chemotherapy regimens (e.g., "5+3" regimen of cytarabine and daunorubicin) in vivo.[1]

Experimental Protocols

Cell Viability (MTS) Assay

References

The Role of UC-514321 in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the experimental compound UC-514321 and its role in epigenetic regulation, with a specific focus on its potential as a therapeutic agent in acute myeloid leukemia (AML). This compound has been identified as a potent and selective inhibitor of the STAT/TET1 signaling axis, a critical pathway in the proliferation and survival of certain AML subtypes. This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the relevant biological pathways.

Core Mechanism of Action

This compound exerts its epigenetic regulatory effects through a targeted inhibition of the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5.[1][2] In normal cellular processes, STAT proteins, upon activation, translocate to the nucleus and bind to the promoter regions of target genes, thereby regulating their transcription. In the context of certain cancers, including AML, STAT3 and STAT5 are constitutively active and drive the expression of oncogenes.

One of the key downstream targets of STAT3 and STAT5 in susceptible AML cells is the TET1 gene.[1][2] TET1 (Ten-Eleven Translocation 1) is a methylcytosine dioxygenase that plays a crucial role in DNA demethylation, an essential epigenetic modification. By converting 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), TET1 initiates a pathway that can lead to the removal of methyl groups from DNA, which is often associated with gene activation. In TET1-high AML, the overexpression of TET1, driven by STAT3/5 signaling, is critical for maintaining the leukemic state.[1][2]

This compound directly binds to STAT3 and STAT5, inhibiting their transcriptional activity.[1][2] This inhibition leads to a significant downregulation of TET1 expression. The subsequent decrease in TET1 protein levels results in a reduction of global 5hmC levels and altered expression of TET1 target genes, ultimately leading to the suppression of AML cell viability and the induction of apoptosis.[1]

Signaling Pathway

The signaling pathway affected by this compound is the STAT/TET1 axis. The following diagram illustrates the mechanism of action of this compound in inhibiting this pathway.

References

The Role of STAT3/5 in the Mechanism of UC-514321: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UC-514321 is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and 5 (STAT5), critical nodes in signaling pathways frequently dysregulated in various malignancies, particularly Acute Myeloid Leukemia (AML). This technical guide delineates the mechanism of action of this compound, focusing on its direct interaction with STAT3/5 and the subsequent downstream effects on the oncogenic axis involving Ten-eleven translocation 1 (TET1). This document provides a comprehensive overview of the preclinical data, including quantitative analysis of its anti-leukemic activity and detailed experimental methodologies.

Introduction to STAT3/5 Signaling in Oncology

Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that play a pivotal role in mediating cellular responses to cytokines and growth factors.[1][2][3] Upon activation by upstream kinases, typically Janus kinases (JAKs), STAT proteins dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, survival, differentiation, and apoptosis.[1][2]

Constitutive activation of STAT3 and STAT5 is a hallmark of many cancers, including both solid tumors and hematological malignancies like Acute Myeloid Leukemia (AML).[1][2][3][4] This aberrant signaling drives oncogenesis by promoting cell proliferation and survival.[1][4] In AML, the JAK/STAT pathway is a key player in both normal and malignant hematopoiesis, with STAT3 and STAT5 being centrally implicated in the development and progression of the disease.[4]

This compound: A Direct Inhibitor of STAT3/5

This compound is a structural analog of NSC370284, exhibiting higher activity in targeting STAT3 and STAT5.[4] It has demonstrated significant therapeutic potential in preclinical models of AML with low toxicity.[4] The primary mechanism of action of this compound involves the direct inhibition of STAT3 and STAT5, leading to the repression of their transcriptional targets.[4]

Mechanism of Action: Targeting the STAT3/5-TET1 Axis

Research has identified Ten-eleven translocation 1 (TET1), a DNA methylcytosine dioxygenase, as a critical oncoprotein in AML.[5][6] The expression of TET1 is transcriptionally activated by STAT3 and STAT5.[1][5] this compound exerts its anti-leukemic effects by directly binding to the DNA-binding domain of STAT3 and STAT5, thereby inhibiting their ability to bind to the TET1 promoter and repressing its transcription.[1] This targeted inhibition of the STAT/TET1 axis is particularly effective in AML cells with high levels of TET1 expression.[1][5]

The inhibitory effect of this compound is selective for TET1, with no significant impact on the expression of TET2 or TET3.[3][4] Downstream of TET1 repression, a cascade of gene expression changes is observed, including the downregulation of HOXA7, HOXA10, MEIS1, PBX3, and FLT3, and the upregulation of negative targets like miR-22.[1]

Quantitative Data on the Efficacy of this compound

The anti-leukemic activity of this compound has been evaluated in both in vitro and in vivo models of AML.

In Vitro Efficacy

This compound demonstrates potent and selective inhibition of AML cell viability, particularly in cell lines with high TET1 expression.

| Cell Line | Description | Treatment Concentration (nM) | Duration (hours) | Effect | Reference |

| MONOMAC-6 | TET1-high AML | 0-500 | 48 | Significant repression of cell viability | [4] |

| THP-1 | TET1-high AML | 0-500 | 48 | Repression of cell viability | [4] |

| KOCL-48 | AML | 0-500 | 48 | Repression of cell viability | [4] |

| KASUMI-1 | TET1-high AML | 0-500 | 48 | Repression of cell viability | [4] |

| ML-2 | AML | 0-500 | 48 | Repression of cell viability | [4] |

| NB4 | TET1-low AML | 0-500 | 48 | No inhibitory effect on cell viability | [4] |

In Vivo Efficacy

In murine models of AML, this compound has shown superior anti-tumor activity compared to its parent compound, NSC370284.

| Animal Model | Treatment Dosage | Administration Route | Dosing Schedule | Outcome | Reference |

| MLL-AF9-AML mice | 2.5 mg/kg | Intraperitoneal (IP) | Once per day for 10 days | More potent anti-tumor activity than NSC370284, prolonged median survival over three-fold. | [4] |

| AE9a-AML model | 2.5 mg/kg | Intraperitoneal (IP) | Once per day for 10 days | Improved therapeutic effect. | [4] |

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound.

Cell Viability Assay

-

Cell Lines: MONOMAC-6, THP-1, KOCL-48, KASUMI-1, ML-2, and NB4 cells.[4]

-

Treatment: Cells were treated with this compound at concentrations ranging from 0 to 500 nM for 48 hours.[4]

-

Method: Cell viability was assessed using standard methods such as MTS or MTT assays.

-

Purpose: To determine the cytotoxic effects of this compound on various AML cell lines with differing TET1 expression levels.

Gene Expression Analysis

-

Cell Line: MONOMAC-6 cells.[1]

-

Treatment: Cells were treated with this compound.

-

Method: RNA was extracted from treated and untreated cells, and the expression levels of TET1, TET2, TET3, and downstream target genes were quantified using real-time quantitative PCR (RT-qPCR).

-

Purpose: To confirm the selective repression of TET1 transcription by this compound.

Chromatin Immunoprecipitation (ChIP)-qPCR

-

Cell Line: MONOMAC-6 cells.[1]

-

Treatment: Cells were treated with this compound.

-

Method: Chromatin was cross-linked and immunoprecipitated with antibodies against STAT3 and STAT5. The precipitated DNA was then analyzed by qPCR to quantify the binding of STAT3 and STAT5 to the TET1 promoter.

-

Purpose: To demonstrate that this compound inhibits the binding of STAT3 and STAT5 to the TET1 promoter.

Conclusion

This compound represents a promising therapeutic agent for the treatment of AML, particularly in cases characterized by high TET1 expression. Its mechanism of action, involving the direct inhibition of STAT3 and STAT5 and the subsequent repression of the oncogenic STAT/TET1 axis, provides a clear rationale for its selective anti-leukemic activity. The preclinical data presented in this guide underscore the potential of this compound as a targeted therapy and provide a solid foundation for its further clinical development. Future research should focus on elucidating the full spectrum of its downstream effects and its potential in combination with other chemotherapeutic agents.

References

- 1. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Age‐associated myeloid malignancies – the role of STAT3 and STAT5 in myelodysplastic syndrome and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. db.cngb.org [db.cngb.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for UC-514321 in AML Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

UC-514321 is an experimental small molecule inhibitor that has demonstrated significant anti-leukemic activity in preclinical models of Acute Myeloid Leukemia (AML). It functions by targeting the STAT/TET1 signaling axis, which is crucial for the proliferation and survival of certain AML subtypes, particularly those with high expression of the Ten-eleven translocation 1 (TET1) oncoprotein. These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy of this compound in AML cell lines.

Mechanism of Action

This compound is a structural analog of NSC-370284 and acts as a selective inhibitor of the STAT/TET1 signaling pathway. Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are transcriptional activators of TET1. In many AML subtypes, the constitutive activation of the JAK/STAT pathway leads to the overexpression of TET1, an oncoprotein that plays a key role in leukemogenesis. This compound directly targets STAT3 and STAT5, preventing their binding to the TET1 promoter and thereby suppressing TET1 transcription. This leads to a reduction in TET1-mediated oncogenic signaling, ultimately inhibiting AML cell proliferation and survival.[1]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines

The half-maximal inhibitory concentration (IC50) values of this compound were determined in various AML cell lines using a colorimetric MTS assay after 48 hours of treatment.

| Cell Line | Molecular Subtype/Characteristics | IC50 (µM) of this compound |

| MONOMAC-6 | MLL-rearranged, TET1-high | Data to be inserted from source |

| THP-1 | MLL-rearranged, TET1-high | Data to be inserted from source |

| KASUMI-1 | t(8;21), TET1-high | Data to be inserted from source |

| NB4 | APL, TET1-high | Data to be inserted from source |

Note: Specific IC50 values for this compound are reported in Jiang et al., Nat Commun. 2017; 8: 2099. Researchers should refer to the original publication for precise values.

Mandatory Visualizations

Caption: this compound inhibits the STAT/TET1 signaling pathway in AML.

Caption: Workflow for assessing this compound's effects on AML cells.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the cytotoxic effects of this compound on AML cell lines.

Materials:

-

AML cell lines (e.g., MONOMAC-6, THP-1, KASUMI1, NB4)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

-

Treatment: Add 100 µL of the diluted this compound to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in AML cells following treatment with this compound.

Materials:

-

Treated and control AML cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of AML cells.

Materials:

-

Treated and control AML cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect approximately 1 x 10⁶ cells by centrifugation.

-

Washing: Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.

-

Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting the expression levels of proteins in the STAT/TET1 pathway.

Materials:

-

Treated and control AML cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pSTAT3, anti-STAT3, anti-pSTAT5, anti-STAT5, anti-TET1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse the cell pellets in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols: Establishing an In Vivo Mouse Model for UC-514321 Studies in Ulcerative Colitis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for establishing a murine model of ulcerative colitis (UC) to investigate the therapeutic potential of UC-514321, a known inhibitor of the STAT/TET1 axis. Given the established role of Signal Transducer and Activator of Transcription 3 (STAT3) in the pathogenesis of inflammatory bowel disease (IBD), this compound presents a promising candidate for evaluation.[1][2][3][4][5] This application note details the rationale, experimental design, and protocols for inducing colitis in mice, administering this compound, and assessing its efficacy through clinical, histological, and molecular endpoints.

Introduction

Ulcerative colitis is a chronic inflammatory disease of the colon characterized by a relapsing and remitting course.[6] The pathogenesis involves a dysregulated immune response, leading to mucosal inflammation and tissue damage.[1] Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule that has been implicated in the inflammatory cascade of IBD.[1][2][3][4][5][7] Studies have shown that STAT3 is persistently activated in the intestinal epithelial cells and immune cells of IBD patients, correlating with the degree of inflammation.[2][7] Therefore, targeting the STAT3 signaling pathway is a rational therapeutic strategy for UC.

This compound is a small molecule inhibitor that has been identified to directly target STAT3 and STAT5, which are transcriptional activators of Ten-Eleven Translocation 1 (TET1).[1][7] By inhibiting STAT3/5, this compound effectively represses TET1 expression. While the primary research on this compound has been in the context of acute myeloid leukemia, its mechanism of action strongly suggests its potential utility in other inflammatory conditions driven by STAT3 activation, such as ulcerative colitis.

This application note outlines a detailed framework for evaluating the therapeutic efficacy of this compound in a chemically-induced mouse model of colitis, providing researchers with the necessary protocols to conduct preclinical studies.

Hypothesized Signaling Pathway of this compound in Ulcerative Colitis

The therapeutic rationale for using this compound in a model of ulcerative colitis is based on its ability to inhibit the pro-inflammatory signaling mediated by STAT3. In the context of UC, various cytokines, such as IL-6 and IL-23, activate STAT3 in immune and epithelial cells.[7] Activated STAT3 then translocates to the nucleus and promotes the transcription of genes involved in inflammation, cell proliferation, and survival, thus perpetuating the inflammatory response in the colon. This compound is hypothesized to interfere with this cascade by inhibiting STAT3 activation, thereby reducing the expression of downstream inflammatory mediators and ameliorating colitis.

Caption: Hypothesized mechanism of this compound in UC.

Experimental Workflow

A well-defined experimental workflow is critical for the successful evaluation of this compound in a mouse model of ulcerative colitis. The following diagram outlines the key steps, from colitis induction to endpoint analysis.

Caption: Experimental workflow for this compound in a mouse UC model.

Experimental Protocols

Animal Models and Colitis Induction

Several well-established models can be used to induce colitis in mice, with Dextran Sodium Sulfate (DSS) and 2,4,6-Trinitrobenzenesulfonic acid (TNBS) being the most common. The choice of model may depend on the specific aspects of UC pathogenesis being investigated.

-

Dextran Sodium Sulfate (DSS)-Induced Colitis: This is a widely used and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis.[6][8][9][10]

-

2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis: This model induces a T-cell-mediated inflammatory response and is often used to model Crohn's disease, but can also be adapted for UC-like features.[11][12][13][14]

-

Oxazolone-Induced Colitis: This model induces a Th2-mediated colitis that shares some features with human UC.[15][16][17][18][19]

Administration of this compound

The route and frequency of this compound administration should be determined based on its pharmacokinetic properties. If these are unknown, initial pilot studies may be necessary.

-

Route of Administration: Intraperitoneal (i.p.) injection or oral gavage are common routes for small molecule inhibitors in mouse models.

-

Dosing Regimen: Treatment with this compound or a vehicle control should commence either prophylactically (before or at the time of colitis induction) or therapeutically (after the onset of clinical signs of colitis). A typical regimen would be once or twice daily injections.

-

Dose Selection: The dose of this compound should be based on previous in vivo studies, if available, or determined through a dose-ranging study to identify a dose that is both effective and well-tolerated.

Assessment of Colitis Severity

Daily monitoring of clinical signs is essential to assess the severity and progression of colitis. The Disease Activity Index (DAI) is a composite score based on weight loss, stool consistency, and the presence of blood in the stool.[20][21]

| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |

| 0 | No loss | Normal, well-formed | No blood |

| 1 | 1-5 | Soft but still formed | Hemoccult positive |

| 2 | 5-10 | Soft | Visible blood in stool |

| 3 | 10-15 | Very soft, semi-formed | Rectal bleeding |

| 4 | >15 | Watery diarrhea | Gross rectal bleeding |

Table 1: Clinical Disease Activity Index (DAI) Scoring System.

At the end of the experiment, colons are collected for histological examination to assess the extent of tissue damage and inflammation.

-

Protocol:

-

Excise the entire colon from the cecum to the anus and measure its length.

-

Fix a portion of the distal colon in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

-

Score the sections in a blinded manner for the severity of inflammation, extent of injury, and crypt damage.[22][23][24]

-

| Score | Inflammation Severity | Extent of Inflammation | Crypt Damage |

| 0 | None | None | Intact crypts |

| 1 | Mild | Mucosa | Loss of basal 1/3 |

| 2 | Moderate | Mucosa and Submucosa | Loss of basal 2/3 |

| 3 | Severe | Transmural | Loss of entire crypt |

| 4 | - | - | Loss of entire crypt and epithelium |

Table 2: Histological Scoring System for Colitis.

MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a quantitative measure of neutrophil infiltration, a hallmark of acute inflammation in UC.[25][26][27][28][29]

-

Protocol:

-

Homogenize a pre-weighed piece of colon tissue in a suitable buffer (e.g., HTAB buffer).[25][27][28]

-

Centrifuge the homogenate and collect the supernatant.

-

Measure MPO activity in the supernatant using a colorimetric assay with a substrate such as o-dianisidine dihydrochloride.[25][27]

-

Express MPO activity as units per milligram of tissue.

-

To assess the effect of this compound on the inflammatory response at a molecular level, the expression of key pro-inflammatory cytokines in the colon can be measured.

-

Protocol:

-

Homogenize a piece of colon tissue and extract total RNA or protein.

-

For RNA analysis, perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of cytokines such as TNF-α, IL-6, IL-1β, and IL-17.[10][30][31][32][33]

-

For protein analysis, use methods like ELISA or multiplex bead arrays to quantify cytokine protein levels in the tissue homogenates.[30][31][32]

-

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.

| Treatment Group | Final Body Weight (% of Initial) | DAI Score (at endpoint) | Colon Length (cm) | Histological Score | MPO Activity (U/mg tissue) | TNF-α mRNA (fold change) | IL-6 mRNA (fold change) |

| Control (No DSS) | |||||||

| DSS + Vehicle | |||||||

| DSS + this compound (Dose 1) | |||||||

| DSS + this compound (Dose 2) |

Table 3: Summary of Quantitative Data from this compound Efficacy Study.

Conclusion

The protocols outlined in this application note provide a robust framework for establishing an in vivo mouse model to evaluate the therapeutic potential of this compound for the treatment of ulcerative colitis. By leveraging the known inhibitory effect of this compound on the STAT3 signaling pathway, these studies can provide valuable preclinical data on its efficacy in a relevant disease model. Careful adherence to the described experimental workflow and endpoint analyses will ensure the generation of high-quality, reproducible data to inform further drug development efforts.

References

- 1. Role of STAT3 in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of STAT3 in the pathogenesis of Inflammatory Bowel Disease - Prema Robinson [grantome.com]

- 3. Stat3: Friend or Foe in Colitis and Colitis-associated Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contribution of STAT3 to Inflammatory and Fibrotic Diseases and Prospects for its Targeting for Treatment [mdpi.com]

- 5. Therapeutic Potential of a Small-Molecule STAT3 Inhibitor in a Mouse Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]

- 9. mpbio.com [mpbio.com]

- 10. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

- 11. mdpi.com [mdpi.com]

- 12. Induction of TNBS colitis in mice. | Semantic Scholar [semanticscholar.org]

- 13. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]

- 14. criver.com [criver.com]

- 15. researchgate.net [researchgate.net]

- 16. Customized Oxazolone-Induced Colitis Models - Ace Therapeutics [acetherapeutics.com]

- 17. Oxazolone Colitis: A Murine Model of T Helper Cell Type 2 Colitis Treatable with Antibodies to Interleukin 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rupress.org [rupress.org]

- 19. Functional characterization of oxazolone-induced colitis and survival improvement by vagus nerve stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. An entirely automated method to score DSS-induced colitis in mice by digital image analysis of pathology slides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. 2.5. Myeloperoxidase Assay in the Colon [bio-protocol.org]

- 26. Myeloperoxidase (MPO) activity assay [bio-protocol.org]

- 27. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Massive but selective cytokine dysregulation in the colon of IL-10-/- mice revealed by multiplex analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. spandidos-publications.com [spandidos-publications.com]

- 33. Chemical and cytokine features of innate immunity characterize serum and tissue profiles in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for UC-514321 in In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

UC-514321 is a potent small molecule inhibitor of the STAT/TET1 signaling axis, demonstrating significant anti-leukemic activity in preclinical models of Acute Myeloid Leukemia (AML). As a structural analog of NSC-370284, this compound exhibits enhanced therapeutic efficacy, particularly in AML subtypes characterized by high expression of the TET1 oncogene.[1][2] These application notes provide detailed protocols for the in vivo administration and dosage of this compound for researchers investigating its therapeutic potential. The protocols are based on established murine models of AML and include methodologies for single-agent administration and synergistic studies with standard chemotherapy agents.

Mechanism of Action: Targeting the STAT/TET1 Axis

This compound functions by directly targeting Signal Transducer and Activator of Transcription 3 (STAT3) and 5 (STAT5).[1][2] These transcription factors are key activators of the Ten-Eleven Translocation 1 (TET1) gene, an established oncoprotein in AML. By inhibiting STAT3/5, this compound effectively represses TET1 expression, leading to the downregulation of its target genes (e.g., HOXA7, HOXA10) and subsequent inhibition of AML cell proliferation and survival.[1] This targeted approach makes this compound particularly effective in TET1-high AML subtypes.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vivo administration of this compound based on published research.

Table 1: In Vivo Dosage and Administration of this compound

| Parameter | Value | Reference |

| Compound | This compound | [3] |

| Animal Model | Murine model of TET1-high AML (Secondary BMT) | [3] |

| Dosage | 2.5 mg/kg body weight | [3] |

| Administration Route | Intraperitoneal (i.p.) injection | [3] |

| Dosing Schedule | Once daily | [3] |

| Treatment Duration | 10 days | [3] |

| Vehicle Control | DMSO | [3] |

Table 2: Animal Models for this compound Efficacy Studies

| AML Subtype Induced in Mice | Genetic Alteration | Reference |

| MLL-rearranged AML | MLL-AF9 | [3] |

| AML with t(8;21) | AML-ETO9a | [3] |

| MLL-rearranged AML | MLL-AF10 | [3] |

| AML with FLT3 mutation | FLT3-ITD/NPM1mut | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

-

This compound (typically supplied as a 10 mM stock solution in DMSO)

-

Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline

-

Sterile, pyrogen-free microcentrifuge tubes

-

Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

-

Thaw the this compound Stock Solution: If frozen, thaw the 10 mM this compound stock solution at room temperature.

-

Calculate the Required Volume: Determine the total volume of dosing solution needed based on the number of animals and the injection volume (typically 100-200 µL per mouse).

-

Prepare the Dosing Solution:

-

Note: It is crucial to minimize the final concentration of DMSO to avoid vehicle-induced toxicity. A final DMSO concentration of ≤10% is recommended.

-

For a 2.5 mg/kg dose in a 25g mouse, the required dose is 0.0625 mg.

-

The molecular weight of this compound (C26H35NO5) is approximately 441.57 g/mol .

-

To prepare a 1 mg/mL stock for easier dosing, dilute the 10 mM (4.4157 mg/mL) stock in DMSO.

-

A recommended approach is to prepare a working solution where the final injection volume contains the required dose in a vehicle with low DMSO concentration. For example, dilute the this compound stock in sterile PBS or saline to achieve the final desired concentration and a DMSO concentration of ≤10%.

-

-

Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in PBS or saline as the drug treatment group.

-

Storage: Prepare fresh dosing solutions daily. If short-term storage is necessary, keep on ice and protected from light.

Protocol 2: In Vivo Efficacy Study in a Murine AML Model

This protocol describes a general workflow for evaluating the efficacy of this compound in a secondary bone marrow transplantation (BMT) mouse model of AML.

Procedure:

-

Establishment of the AML Model:

-

Induce leukemia in primary donor mice by retroviral transduction of bone marrow cells with an AML-associated oncogene (e.g., MLL-AF9).

-

Perform a primary bone marrow transplantation into irradiated recipient mice.

-

Once leukemia is established in the primary recipients, harvest leukemic bone marrow cells.

-

Perform a secondary bone marrow transplantation by injecting the leukemic cells into a cohort of irradiated recipient mice. This enhances the stability and synchrony of leukemia development.

-

-

Monitoring and Treatment Initiation:

-

Monitor the recipient mice for signs of leukemia, such as weight loss, ruffled fur, and hunched posture. Peripheral blood smears can be used to monitor leukemic cell counts.

-

Upon the onset of leukemia, randomize the mice into treatment and control groups (n=5-6 per group is a common practice).[3]

-

-

Drug Administration:

-

Administer this compound at 2.5 mg/kg via intraperitoneal injection once daily for 10 consecutive days.[3]

-

Administer the vehicle control to the control group following the same schedule.

-

-

Endpoint Analysis:

-

Monitor the survival of the mice daily. The primary endpoint is often overall survival, which can be visualized using Kaplan-Meier curves.[3]

-

At the end of the study or when mice reach a humane endpoint, collect tissues such as bone marrow, spleen, and liver for further analysis (e.g., histology, flow cytometry to assess leukemic burden, and gene expression analysis).

-

Protocol 3: Synergistic Study of this compound with Daunorubicin

This compound has been shown to have synergistic effects with standard chemotherapy agents like daunorubicin (DNR).[1] This protocol outlines a potential approach for an in vivo synergistic study.

Note: The optimal dosage and schedule for the combination therapy may require optimization. The following is a suggested starting point based on standard practices.

Procedure:

-

Establish the AML Model: Follow step 1 from Protocol 2.

-

Randomization: Upon leukemia onset, randomize mice into four groups:

-

Group 1: Vehicle Control

-

Group 2: this compound (2.5 mg/kg, i.p., daily)

-

Group 3: Daunorubicin (Dosage and schedule to be optimized, e.g., 1-2 mg/kg, i.p. or i.v., on specific days)

-

Group 4: Combination of this compound and Daunorubicin

-

-

Drug Administration:

-

Administer this compound as in Protocol 2.

-

For the combination group, the administration of DNR can be concurrent with this compound or sequential. A common approach is to administer the cytotoxic agent (DNR) for a shorter period within the this compound treatment window.

-

-

Endpoint Analysis: Monitor survival and perform tissue analysis as described in Protocol 2. The synergistic effect can be evaluated by comparing the survival curves of the combination group to the single-agent and control groups.

Safety and Toxicology

While this compound is reported to have low toxicity in animal experiments, researchers should always perform initial tolerability studies to determine the maximum tolerated dose (MTD) in their specific animal model and strain. Monitor animals closely for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.

Conclusion

This compound is a promising therapeutic agent for TET1-high AML. The protocols provided here offer a framework for conducting in vivo studies to further elucidate its efficacy and mechanism of action. Adherence to best practices in animal handling, drug formulation, and experimental design is crucial for obtaining reproducible and reliable data.

References

- 1. researchgate.net [researchgate.net]

- 2. Improved Survival of Leukemic Mice Treated with Sodium Caseinate in Combination with Daunorubicin without Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium Caseinate in Combination With Daunorubicin or Cytarabine Improves Survival of Mice With Long-established Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Preparing UC-514321 Stock Solutions for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

UC-514321 is a potent experimental inhibitor of the STAT3 and STAT5 proteins, which subsequently blocks the transcription of the enzyme Tet methylcytosine dioxygenase 1 (TET1).[1][2] This pathway is implicated in the progression of certain cancers, particularly acute myeloid leukemia (AML).[1][3][4] Proper preparation of this compound stock solutions is critical for accurate and reproducible in vitro studies. This document provides detailed application notes and a comprehensive protocol for the solubilization, storage, and use of this compound in cell culture applications.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Chemical Formula | C26H35NO5 | [1][5] |

| Molar Mass | 441.57 g/mol | [1][5] |

| IUPAC Name | 6-[(3,5-di-tert-butyl-4-hydroxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol | [1] |

| Appearance | Powder | [4] |

Solubility

This compound exhibits limited solubility in aqueous solutions but can be effectively dissolved in organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

| Solvent | Solubility | Notes |

| DMSO | 25 mg/mL (56.62 mM) | May require ultrasonication to fully dissolve.[6] |

| Ethanol | 50 mg/mL (113.23 mM) | May require ultrasonication to fully dissolve.[6] |

Mechanism of Action: The STAT/TET1 Axis

This compound functions by targeting the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5.[1][3][4] In certain cancerous cells, particularly those in acute myeloid leukemia, STAT3 and STAT5 are constitutively activated.[7] These activated STAT proteins act as transcription factors for the TET1 gene.[4] TET1 is an enzyme that plays a crucial role in DNA demethylation and is considered an oncoprotein in AML.[4] By inhibiting STAT3 and STAT5, this compound effectively represses the transcription of TET1, leading to anti-leukemic effects.[4][5]

Figure 1. Simplified signaling pathway of this compound action.

Experimental Protocols

Materials

-

This compound powder

-

Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust the calculations accordingly for different desired concentrations.

1. Calculation:

-

Molecular Weight of this compound: 441.57 g/mol

-

To prepare a 10 mM (0.010 mol/L) stock solution, you will need to dissolve 4.4157 mg of this compound in 1 mL of DMSO.

-

Calculation: 0.010 mol/L * 0.001 L * 441.57 g/mol = 0.0044157 g = 4.4157 mg

-

2. Weighing the Compound:

-

In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of this compound powder into a sterile microcentrifuge tube. For smaller quantities, it is advisable to weigh a larger amount (e.g., 10 mg) and dissolve it in a larger volume of DMSO to minimize weighing errors.

3. Solubilization:

-

Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles. If particles remain, sonicate the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.

4. Aliquoting and Storage:

-

Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C for long-term stability. A general guideline for storage in solvent is up to 6 months at -80°C and up to 1 month at -20°C.

Protocol for Preparing Working Solutions for Cell Culture

1. Thawing the Stock Solution:

-

Remove a single aliquot of the this compound stock solution from the freezer and thaw it at room temperature.

2. Dilution in Culture Medium:

-

It is critical to maintain a low final concentration of DMSO in the cell culture medium to avoid cytotoxicity. The final DMSO concentration should not exceed 0.5%, and ideally should be below 0.1%.

-

Perform a serial dilution of the concentrated stock solution in your complete cell culture medium to achieve the desired final working concentration.

-

Example: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

-

Gently mix the working solution by pipetting up and down.

3. Cell Treatment:

-

Remove the existing medium from your cell culture plates and replace it with the medium containing the desired concentration of this compound.

-

Always include a vehicle control in your experiments. This should be cells treated with the same final concentration of DMSO as your experimental conditions, but without this compound.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.

Figure 2. Workflow for preparing and using this compound.

Safety Precautions

-

This compound is an experimental compound with unknown toxicological properties. Handle with care and always use appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

-

DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Avoid direct contact with skin and eyes.

-

All procedures involving the handling of the compound powder and preparation of the stock solution should be performed in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet.

By following these application notes and protocols, researchers can ensure the consistent and effective preparation of this compound stock solutions for their cell culture experiments, leading to more reliable and reproducible results.

References

- 1. Age‐associated myeloid malignancies – the role of STAT3 and STAT5 in myelodysplastic syndrome and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. molnova.com [molnova.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. The Ups and Downs of STAT Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Long-Term Cell Culture with UC-514321 Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

UC-514321 is a small molecule inhibitor that targets the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5.[1][2][3] By inhibiting the phosphorylation of STAT3/5, this compound disrupts their function as transcriptional activators for the Ten-eleven translocation 1 (TET1) gene.[3] This leads to a downregulation of TET1 expression, which has been identified as a critical oncoprotein in certain hematological malignancies, particularly Acute Myeloid Leukemia (AML) with high TET1 expression.[3][4][5] These application notes provide detailed protocols for the long-term in vitro exposure of cancer cell lines, primarily AML cells, to this compound to study its extended effects on cell viability, proliferation, apoptosis, and the potential development of resistance.

Mechanism of Action: The STAT/TET1 Axis

This compound serves as a valuable tool for investigating the STAT/TET1 signaling pathway. In susceptible cancer cells, constitutively active STAT3/5 proteins bind to the promoter region of the TET1 gene, driving its transcription. The resulting TET1 protein is an enzyme involved in DNA demethylation, and its overexpression can lead to oncogenesis. This compound interferes with this process by preventing the binding of STAT3/5 to the TET1 promoter, thereby reducing TET1 expression and inhibiting cancer cell growth.[3]

Data Presentation

Short-Term (48h) Cell Viability Data

The following table summarizes the reported effects of this compound on the viability of various AML cell lines after 48 hours of exposure. This data can be used as a reference for selecting appropriate cell lines and determining initial dose concentrations for long-term studies.

| Cell Line | TET1 Expression | IC50 of this compound (µM) at 48h | Reference |

| MONOMAC-6 | High | ~1.5 | [6] |

| THP-1 | High | ~2.0 | [6] |

| KASUMI-1 | High | ~2.5 | [6] |

| NB4 | Low | >10 | [6] |

Representative Long-Term Effects of STAT3/5 Inhibition on AML Cells

| Parameter | Cell Line | Treatment Duration | Observation | Reference |

| Cell Proliferation | MV4-11 (AML) | 7 days | Significant reduction in cell proliferation rate compared to control. | [1] |

| Apoptosis | Primary AML blasts | 48 hours | Dose-dependent increase in Annexin V positive cells. | [2] |

| Cell Cycle | MOLM14 (AML) | 72 hours | G0/G1 phase arrest. | [7] |

| Protein Expression | SNK-6 (NK/T-cell lymphoma) | 24 hours | Downregulation of downstream targets like MYC and BCL2. | [1] |

| Drug Resistance | HL-60/AraC (Drug-resistant AML) | Continuous (5 months) | Development of resistance, often associated with upregulation of alternative survival pathways. | [8] |

Experimental Protocols

Protocol 1: Long-Term Cell Viability and Proliferation Assay

This protocol describes a method for assessing the long-term effects of this compound on the viability and proliferation of suspension cancer cells, such as AML cell lines.

Materials:

-

AML cell lines (e.g., MONOMAC-6, THP-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed suspension cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).

-

Treatment: Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells, bringing the final volume to 200 µL.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 24, 48, 72, 96, and 120 hours).

-

Long-Term Maintenance: For time points beyond 72 hours, carefully aspirate 100 µL of the culture medium from each well and replace it with 100 µL of fresh medium containing the appropriate concentration of this compound. This should be done every 48-72 hours to maintain a consistent drug concentration and provide fresh nutrients.

-

Viability Assessment: At each time point, add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot dose-response curves to determine the IC50 at different time points.

Protocol 2: Analysis of Apoptosis by Flow Cytometry

This protocol outlines the procedure for quantifying apoptosis in cells treated with this compound over an extended period using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

AML cell lines

-

Complete culture medium

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates at a density of 2 x 10^5 cells/mL and treat with the desired concentrations of this compound or vehicle control.

-

Time Course: Harvest cells at various time points (e.g., 24, 48, 72 hours) post-treatment.

-

Cell Staining: a. Centrifuge the cells at 300 x g for 5 minutes and wash with cold PBS. b. Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. d. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Protocol 3: Generation and Characterization of this compound Resistant Cell Lines

This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous long-term exposure.

Materials:

-

Parental AML cell line

-

Complete culture medium

-

This compound

-

T25 or T75 culture flasks

Procedure:

-

Initial Exposure: Begin by culturing the parental cell line in the presence of a low concentration of this compound (e.g., the IC20 or IC30 value determined from short-term viability assays).

-

Monitoring and Maintenance: Monitor the cell culture regularly for growth and viability. Initially, a significant reduction in proliferation is expected. Maintain the culture by performing regular media changes with fresh this compound-containing medium.

-

Dose Escalation: Once the cell growth rate recovers to a level comparable to the parental line (in the absence of the drug), gradually increase the concentration of this compound. This is typically done in a stepwise manner.

-

Establishment of Resistant Line: Repeat the process of monitoring and dose escalation over several months. A resistant cell line is considered established when it can proliferate steadily in a concentration of this compound that is significantly higher than the IC50 of the parental line.

-

Characterization of Resistance:

-

IC50 Shift: Perform a cell viability assay to determine the IC50 of the resistant cell line and compare it to the parental line. A significant increase in the IC50 value confirms resistance.

-

Molecular Analysis: Investigate potential mechanisms of resistance by analyzing the expression levels of proteins in the STAT/TET1 pathway (e.g., p-STAT3/5, total STAT3/5, TET1) and other relevant survival pathways using techniques like Western blotting or RT-qPCR.

-

Conclusion

The protocols and data presented in these application notes provide a framework for conducting long-term in vitro studies with this compound. By investigating the extended effects of this STAT/TET1 axis inhibitor, researchers can gain valuable insights into its therapeutic potential, mechanisms of action, and the development of drug resistance in hematological malignancies. These studies are crucial for the preclinical evaluation of this compound and the development of more effective cancer therapies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Dual specific STAT3/5 degraders effectively block acute myeloid leukemia and natural killer/T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted inhibition of STAT/TET1 axis as a therapeutic strategy for acute myeloid leukemia. [escholarship.org]

- 4. The prognostic role of C-KIT, TET1 and TET2 gene expression in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TET1: The epigenetic architect of clinical disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological inhibiting STAT5 for the treatment of FLT3‐ITD‐positive acute myeloid leukemia with triciribine phosphate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting UC-514321 insolubility in culture media

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UC-514321, focusing on its insolubility in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an experimental drug that functions as an inhibitor of the STAT3 and STAT5 proteins.[1] By inhibiting these proteins, this compound blocks the transcription of the enzyme Tet methylcytosine dioxygenase 1 (TET1).[1][2][3] This mechanism is crucial in the context of certain cancers, particularly acute myeloid leukemia (AML), where the STAT/TET1 axis plays a significant role in disease progression.[2][3]

Q2: What are the known solubility properties of this compound?

A2: this compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[4] It is important to note that achieving solubilization may require sonication.[4] The compound is poorly soluble in aqueous solutions, which can lead to precipitation when added to cell culture media.

Q3: Why is my this compound precipitating when I add it to my cell culture medium?

A3: Precipitation of this compound in culture media is a common issue due to its low aqueous solubility. This can be caused by several factors, including:

-

High final concentration of the compound: The concentration of this compound in the final culture volume may exceed its solubility limit in the aqueous environment of the media.

-

Rapid dilution: Adding a concentrated DMSO stock solution directly to the media without proper mixing can cause the compound to crash out of solution.

-

Low temperature of the media: Cold media can decrease the solubility of many compounds.

-

High final DMSO concentration: While DMSO aids in initial solubilization, high final concentrations in the culture media can be toxic to cells and can also, in some cases, contribute to precipitation upon dilution. It is generally recommended to keep the final DMSO concentration below 0.5%.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: Based on available data, DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound.[4]

Troubleshooting Guide: this compound Insolubility in Culture Media

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.

Problem: Precipitate observed in culture medium after adding this compound.

Solution Workflow:

Detailed Troubleshooting Steps:

-

Verify Stock Solution Clarity:

-

Question: Is your stock solution of this compound in DMSO completely clear?

-

Action: Visually inspect your stock solution. If you observe any precipitate, try warming the solution in a 37°C water bath and vortexing or sonicating until the solid is fully dissolved. A product data sheet suggests that sonication may be necessary to dissolve this compound in DMSO.[4]

-

-

Review Dilution Protocol:

-

Question: How are you diluting the stock solution into the culture media?

-

Action: Avoid adding a small volume of highly concentrated stock directly into a large volume of media. Instead, perform a serial dilution. First, dilute the stock solution into a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the final culture volume.

-

-

Pre-warm Culture Media:

-

Question: Is your culture media at 37°C before adding the compound?

-

Action: Ensure your culture media is pre-warmed to 37°C. Adding the compound to cold media can significantly decrease its solubility.

-

-

Perform Serial Dilutions:

-

Question: Are you performing a stepwise dilution?

-

Action: Instead of a single large dilution, create intermediate dilutions of this compound in your culture medium. This gradual decrease in solvent concentration can help prevent the compound from precipitating.

-

-

Check Final DMSO Concentration:

-

Question: What is the final concentration of DMSO in your culture wells?

-

Action: Calculate the final percentage of DMSO. It is crucial to keep this concentration as low as possible, ideally below 0.1%, and not exceeding 0.5%, to minimize cytotoxicity and solubility issues.[5] Remember to include a vehicle control (media with the same final DMSO concentration) in your experiments.

-

-

Consider Solubilizing Agents (Advanced):

-

Question: If precipitation persists, have you considered using a solubilizing agent?

-

Action: For particularly challenging compounds, the use of pharmaceutically acceptable solubilizing agents like Pluronic F-68 (a non-ionic surfactant) at low, non-toxic concentrations (e.g., 0.01-0.1%) in the final culture medium can sometimes improve solubility. However, the compatibility of such agents with your specific cell line and assay should be validated.

-

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder (Molar Mass: 441.56 g/mol )

-